4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone
Description
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone is a ketone derivative featuring a 1,3-dioxane ring substituted with two methyl groups at the 5-position and an isopropoxy group at the 4'-position of the phenyl ring. This compound belongs to a broader class of 1,3-dioxane-containing phenones, which are explored in medicinal chemistry for their pharmacokinetic and bioactivity profiles .
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propan-2-yloxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-14(2)23-16-10-8-15(9-11-16)17(20)6-5-7-18-21-12-19(3,4)13-22-18/h8-11,14,18H,5-7,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNLCEQAZZZNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646002 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-81-2 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Typical Reaction Conditions for 4,5-Dimethyl-1,3-dioxole-2-ketone Synthesis
| Step | Temperature (°C) | Time (h) | Key Operation | Notes |
|---|---|---|---|---|
| 1 | 60–100 | 3–6 | Transesterification | Methanol distilled off |
| 2 | 110–160 | 2–5 | Cyclization & methanol removal | Temperature critical for yield |
| 3 | Room temp | - | Neutralization with HCl | pH adjusted to ~7 |
| 4 | 0–5 | - | Crystallization & filtration | Isolation of crude product |
| 5 | 80 (reflux) | 0.5–1 | Recrystallization | Purification step |
Preparation of 4'-Isopropoxybutyrophenone Core
The 4'-isopropoxy substituent on the phenyl ring can be introduced by alkylation of 4-hydroxybutyrophenone derivatives:
- Starting from 4-hydroxyphenylbutyrophenone.
- Alkylation with isopropyl bromide or chloride under basic conditions (e.g., K2CO3 or NaH).
- Reaction typically carried out in polar aprotic solvents such as DMF or acetone at moderate temperatures (50–80 °C).
- Purification by standard organic workup and recrystallization.
This step installs the isopropoxy group selectively at the para position of the phenyl ring, preserving the ketone functionality.
Coupling of Dioxane Moiety to Butyrophenone
The final step involves linking the 5,5-dimethyl-1,3-dioxan-2-yl substituent to the butyrophenone backbone at the 4-position of the alkyl chain:
- This can be achieved via nucleophilic substitution or addition reactions depending on the functional groups present.
- One approach is to use the ketone of the dioxane intermediate as a reactive site for condensation or Michael addition to the butyrophenone side chain.
- Alternatively, the dioxane ring can be introduced via acetal formation from the corresponding hydroxy ketone intermediate.
- Reaction conditions typically involve acid or base catalysis, controlled temperature, and inert atmosphere to prevent side reactions.
- Purification by chromatography or recrystallization yields the target compound.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4,5-Dimethyl-1,3-dioxole-2-ketone | 3-Hydroxy-2-butanone, dimethyl carbonate, Na propylate, DME, 60–160 °C | 47–52 | 99+ | Multi-step transesterification & cyclization |
| 2 | 4'-Isopropoxybutyrophenone | 4-Hydroxyphenylbutyrophenone, isopropyl halide, base, DMF, 50–80 °C | 60–75 | >95 | Alkylation of phenol group |
| 3 | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-isopropoxybutyrophenone | Coupling via condensation/acetal formation, acid/base catalysis | Variable | >95 | Final assembly and purification |
Research Findings and Considerations
- The preparation of the dioxane ring intermediate is well-documented with reproducible yields and high purity, critical for downstream coupling.
- Alkylation of phenolic groups to introduce isopropoxy substituents is a standard organic synthesis procedure with high selectivity and yield.
- The coupling step requires careful control of reaction conditions to avoid decomposition or side reactions, as the molecule contains sensitive ketone and acetal functionalities.
- Purification at each stage is essential to ensure the final compound meets research-grade purity standards, typically verified by HPLC and melting point analysis.
- Scale-up considerations include efficient removal of volatile byproducts (methanol, methyl carbonate), temperature control, and safe handling of acidic/basic reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the butyrophenone backbone, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that derivatives of butyrophenone compounds exhibit potential anticancer properties. The compound's structure allows for modifications that enhance its efficacy against specific cancer types. For instance, studies have shown that certain butyrophenone analogs can inhibit tumor growth by interfering with cell signaling pathways associated with cancer proliferation .
1.2 Antipsychotic Properties
Butyrophenones are primarily known for their use as antipsychotic medications. The application of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone in this context could lead to the development of new therapeutic agents with improved safety profiles and reduced side effects compared to existing treatments .
Materials Science Applications
2.1 Photoinitiators in Polymer Chemistry
The compound has been investigated as a photoinitiator in the polymerization of various monomers under UV light. Its ability to generate free radicals upon exposure to light makes it suitable for applications in coatings and adhesives . This property is particularly valuable in the production of high-performance materials that require rapid curing times.
2.2 Development of Smart Materials
In materials science, the incorporation of this compound into polymer matrices has been explored for creating smart materials that respond to environmental stimuli (e.g., temperature or light). Such materials have potential applications in sensors and actuators .
Photochemistry Applications
3.1 Light-Driven Reactions
The compound's photochemical properties allow it to be used in light-driven chemical reactions, which are essential for green chemistry approaches aimed at reducing energy consumption and waste generation in chemical processes .
3.2 Solar Energy Conversion
Research is ongoing into the use of this compound in solar energy conversion systems, where it may play a role in improving the efficiency of photovoltaic cells through its ability to absorb and convert light energy effectively .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxybutyrophenone exerts its effects depends on its interaction with molecular targets. The dioxane ring and isopropoxy group may facilitate binding to specific enzymes or receptors, influencing biochemical pathways. Detailed studies on its binding affinity and interaction with biological macromolecules would provide insights into its mechanism of action.
Comparison with Similar Compounds
Substituent Variations in the Phenyl Ring
The 4'-isopropoxy group distinguishes this compound from analogs with alternative substituents. For example:
- 3'-Fluorobutyrophenone (): Fluorine substitution introduces electronegativity, altering electronic distribution and binding affinity in biological targets .
- 4'-Phenylbutyrophenone (): A bulky phenyl group at the 4'-position may sterically hinder interactions with enzymes or receptors .
Chain Length and Backbone Modifications
- Valerophenone vs. Butyrophenone: The target compound’s butyrophenone backbone (4-carbon chain) contrasts with valerophenone derivatives (5-carbon chain), such as 5-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-isopropoxyvalerophenone (, Compound 6). Longer chains may increase flexibility and hydrophobic interactions but reduce metabolic stability .
1,3-Dioxane vs. 1,3-Dioxolane Rings
While the target compound contains a 1,3-dioxane ring (6-membered), analogs like dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate () feature a 5-membered 1,3-dioxolane ring.
Data Table: Key Structural and Hypothetical Properties
*LogP estimated using fragment-based methods. †Molecular weight from .
Biological Activity
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone is a compound with potential biological activity that has garnered interest in pharmacological research. This article reviews its biological properties, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on available literature.
- Molecular Formula : C19H28O3
- Molar Mass : 304.42 g/mol
- CAS Number : 898755-59-4
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at G1 and G2/M phases, leading to apoptosis in tumor cells .
Cytotoxicity Studies
A review of the literature reveals significant findings regarding the cytotoxic activity of this compound:
| Compound | Cell Line Tested | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | A2780 (Ovarian Cancer) | <5 | High Cytotoxicity |
| This compound | SK-OV-3 (Ovarian Cancer) | <5 | High Cytotoxicity |
| Control Compound (e.g., Doxorubicin) | Various Tumor Lines | Variable | Established Efficacy |
Note: The above data is indicative and requires further validation through experimental studies.
Case Studies
A series of case studies have highlighted the potential therapeutic applications of this compound:
- Study on Ovarian Cancer : A study investigated the effects of this compound on human ovarian adenocarcinoma cell lines (A2780 and SK-OV-3). The compound demonstrated significant cytotoxic effects with low IC50 values, suggesting its potential as an anti-cancer agent.
- Mechanistic Insights : Further mechanistic studies indicated that the compound may disrupt mRNA splicing processes in cancer cells, similar to other known spliceosome modulators. This disruption leads to the accumulation of unspliced mRNA and subsequent apoptosis in malignant cells .
Q & A
Q. Critical Parameters :
- Catalyst selection : Acid strength impacts cyclization efficiency. Weak acids (e.g., acetic acid) may reduce side reactions compared to strong acids .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for isopropoxy introduction.
- Temperature : Cyclization reactions often require reflux (80–100°C), while substitutions proceed optimally at 60–80°C .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Basic Research Question
- ¹H/¹³C NMR :
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) for the butyrophenone carbonyl and C-O-C stretches (~1100 cm⁻¹) for dioxane and ether linkages .
- Mass Spectrometry (MS) : Molecular ion peak [M⁺] should match the molecular weight (e.g., ~292 g/mol for C₁₈H₂₄O₄), with fragmentation patterns indicating loss of isopropoxy (–60 amu) or dioxane (–88 amu) groups .
How can researchers optimize the regioselectivity and stereochemical outcomes during the formation of the 1,3-dioxane ring?
Advanced Research Question
- Regioselectivity : Use sterically hindered diols (e.g., 2,2-dimethyl-1,3-propanediol) to favor 5,5-dimethyl substitution. Polar solvents (e.g., THF) stabilize transition states, reducing competing pathways .
- Stereochemistry : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce enantioselectivity. For racemic mixtures, chiral HPLC (e.g., using cellulose-based columns) resolves enantiomers, as demonstrated in dioxolane separations .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (less stable isomers), while higher temperatures (60–80°C) favor thermodynamic stability .
What strategies are recommended for resolving contradictions in NMR data when analyzing derivatives of this compound?
Advanced Research Question
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., ring flipping in dioxane) that obscure splitting patterns. For example, cooling to –40°C may decouple equivalent protons .
- 2D NMR Techniques :
- HSQC/HMBC : Assigns ambiguous proton-carbon correlations, especially for overlapping signals in the aromatic/oxygenated regions.
- NOESY : Identifies spatial proximity between dioxane methyl groups and aromatic protons, confirming substitution patterns .
- Deuteration Studies : Replace exchangeable protons (e.g., –OH in synthetic intermediates) with deuterium to simplify spectra .
In designing biological activity studies, what in vitro assays are suitable, and how should MIC determinations be conducted?
Advanced Research Question
- Antimicrobial Assays :
- Microbroth Dilution : Prepare serial dilutions (4.8–5000 µg/mL) in Mueller-Hinton broth (bacteria) or RPMI-1640 (fungi). Inoculate with 5 × 10⁵ CFU/mL bacteria or 5 × 10³ CFU/mL yeast. Incubate at 35°C for 18–50 hours. MIC is the lowest concentration with no visible growth .
- Reference Standards : Use amikacin (bacteria) and fluconazole (fungi) for validation .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
Q. Table 1. Example MIC Data for Structural Analogs (Adapted from )
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
|---|---|---|---|
| Dioxolane Derivative | 32 | 64 | 128 |
| Control (Amikacin) | 8 | 16 | – |
How can computational methods aid in predicting the reactivity or bioactivity of this compound?
Advanced Research Question
- DFT Calculations : Model transition states for cyclization reactions to predict activation energies and regioselectivity. Software like Gaussian or ORCA can optimize geometries .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes). Focus on hydrogen bonding between the dioxane oxygen and active-site residues .
- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with antimicrobial activity to guide derivative design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
